Regulatory Differentiation: Non-PFAS Fluorosulfate vs. PFAS-Containing Triflates
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate (and the broader class of aryl fluorosulfates) is explicitly identified as a non-PFAS (per- and polyfluoroalkyl substance) alternative to PFAS-containing leaving groups like triflates and nonaflates. This regulatory distinction is not a minor note but a core procurement driver [1]. The target compound lacks the perfluoroalkyl chain (e.g., -C₄F₉) that defines a PFAS, whereas common alternatives like nonaflates (perfluorobutanesulfonate, C₄F₉SO₃⁻) are now subject to increasing global restrictions [1].
| Evidence Dimension | Regulatory Classification |
|---|---|
| Target Compound Data | Classified as non-PFAS |
| Comparator Or Baseline | Triflates and Nonaflates (e.g., perfluorobutanesulfonate) |
| Quantified Difference | Binary classification difference: non-PFAS vs. PFAS |
| Conditions | Based on chemical structure and current regulatory definitions [1] |
Why This Matters
This differentiation determines whether a compound can be used in manufacturing processes under evolving global PFAS restrictions, making the target compound a more sustainable and lower-risk procurement choice for long-term projects.
- [1] Lipshutz, B. H.; et al. Switching to the non-PFAS-containing fluorosulfate leaving group, together with a Pd oxidative addition complex: rapid aminations of functionalized aromatics in water. ChemRxiv 2024. Preprint. View Source
